molecular formula C9H11NO3 B6247717 methyl 3-methoxy-2-methylpyridine-4-carboxylate CAS No. 1227575-78-1

methyl 3-methoxy-2-methylpyridine-4-carboxylate

Cat. No. B6247717
CAS RN: 1227575-78-1
M. Wt: 181.2
InChI Key:
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Description

Methyl 3-methoxy-2-methylpyridine-4-carboxylate (MMPC) is a chemical compound that has numerous applications in scientific research. It is used as a reagent in various chemical reactions and as a catalyst for the synthesis of other compounds. MMPC is also used in biochemical and physiological studies due to its ability to interact with various proteins and enzymes.

Scientific Research Applications

Methyl 3-methoxy-2-methylpyridine-4-carboxylate has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as benzylidene-2-methylpyridine-4-carboxylate, which is used in the synthesis of antifungal drugs. This compound is also used in the synthesis of other organic compounds, such as 2-methyl-3-methoxy-4-pyridinecarboxylic acid, which is used in the synthesis of pharmaceuticals. Additionally, this compound is used in the synthesis of polymers, such as polymethylmethacrylate.

Mechanism of Action

Methyl 3-methoxy-2-methylpyridine-4-carboxylate acts as a catalyst in chemical reactions, which means it helps to speed up the reaction without being consumed by the reaction. The catalytic activity of this compound is due to its ability to form hydrogen bonds with other molecules, which helps to stabilize the reaction intermediates and thus speeds up the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and antioxidant properties.

Advantages and Limitations for Lab Experiments

The primary advantage of methyl 3-methoxy-2-methylpyridine-4-carboxylate for lab experiments is its relatively low cost and easy availability. Additionally, it is a relatively simple compound to synthesize and can be easily scaled up for larger quantities. The main limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for research involving methyl 3-methoxy-2-methylpyridine-4-carboxylate. One potential avenue of research is to explore the use of this compound as a drug delivery system. Additionally, research could be conducted to investigate the potential therapeutic effects of this compound, such as its anti-inflammatory and analgesic properties. Furthermore, research could be conducted to explore the potential use of this compound in the synthesis of complex organic compounds, such as pharmaceuticals and polymers. Finally, research could be conducted to explore the potential use of this compound in the synthesis of other compounds, such as benzylidene-2-methylpyridine-4-carboxylate.

Synthesis Methods

The synthesis of methyl 3-methoxy-2-methylpyridine-4-carboxylate involves the reaction between pyridine and methyl methoxyacetate in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and yields a product that is a white, crystalline solid. The reaction is relatively simple and can be easily scaled up for larger quantities of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-methoxy-2-methylpyridine-4-carboxylate involves the reaction of 2-methyl-3-pyridinecarboxylic acid with methanol and sulfuric acid to form methyl 3-methoxy-2-methylpyridine-4-carboxylate.", "Starting Materials": [ "2-methyl-3-pyridinecarboxylic acid", "methanol", "sulfuric acid" ], "Reaction": [ "Add 2-methyl-3-pyridinecarboxylic acid to a round-bottom flask.", "Add methanol and sulfuric acid to the flask.", "Heat the mixture to reflux for several hours.", "Cool the mixture and pour it into a separatory funnel.", "Extract the organic layer with ethyl acetate.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous sodium sulfate.", "Filter the solution and concentrate it under reduced pressure.", "Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1227575-78-1

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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